molecular formula C20H27N B12579195 Piperidine, 1-(1-cyclohexyl-3-phenyl-2-propynyl)- CAS No. 615253-65-1

Piperidine, 1-(1-cyclohexyl-3-phenyl-2-propynyl)-

Cat. No.: B12579195
CAS No.: 615253-65-1
M. Wt: 281.4 g/mol
InChI Key: YZJMMLXGEMRFHC-UHFFFAOYSA-N
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Description

This compound, referred to as PAA2 in catalytic studies, is a propargylamine derivative synthesized via A3-coupling reactions involving piperidine, aldehydes, and phenylacetylene . Its structure features a piperidine ring substituted with a cyclohexyl group at position 1 and a phenylpropynyl group at position 3. The propynyl moiety introduces rigidity and electronic effects, distinguishing it from aliphatic or aromatic analogs.

Properties

CAS No.

615253-65-1

Molecular Formula

C20H27N

Molecular Weight

281.4 g/mol

IUPAC Name

1-(1-cyclohexyl-3-phenylprop-2-ynyl)piperidine

InChI

InChI=1S/C20H27N/c1-4-10-18(11-5-1)14-15-20(19-12-6-2-7-13-19)21-16-8-3-9-17-21/h1,4-5,10-11,19-20H,2-3,6-9,12-13,16-17H2

InChI Key

YZJMMLXGEMRFHC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(C#CC2=CC=CC=C2)N3CCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-(1-cyclohexyl-3-phenyl-2-propynyl)- can be achieved through several synthetic routes. One common method involves the reaction of piperidine with 1-cyclohexyl-3-phenyl-2-propynyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-(1-cyclohexyl-3-phenyl-2-propynyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Central Nervous System Activity

Research indicates that piperidine derivatives can exhibit significant central nervous system (CNS) activity. Piperidine, 1-(1-cyclohexyl-3-phenyl-2-propynyl)- has been studied for its potential as an analgesic and anesthetic agent. Its structural similarity to known CNS-active compounds suggests it may interact with various neurotransmitter systems.

Case Study: Analgesic Properties
A study evaluating the binding affinity of piperidine derivatives at dopamine transporters showed that modifications in the piperidine structure could enhance affinity and selectivity for these targets, indicating potential for developing pain management therapies .

Antitumor Activity

The compound's structural features may also confer antitumor properties. Similar piperidine derivatives have been reported to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityUnique Features
Piperidine, 1-(1-cyclohexyl-3-phenyl-2-propynyl)-Potential analgesic/antitumorComplex substitution pattern
PhencyclidineAnalgesic, anestheticContains a cyclohexane ring
N-MethylpiperidineVarious CNS effectsSimple methyl substitution

Synthetic Methods

The synthesis of piperidine, 1-(1-cyclohexyl-3-phenyl-2-propynyl)- can be achieved through several methods, including:

  • Alkylation Reactions : Utilizing alkyl halides with piperidine to introduce substituents.
  • Cyclization Techniques : Employing cyclization strategies to form the piperidine ring while incorporating phenyl and cyclohexyl groups.

These synthetic routes are crucial for producing the compound in sufficient quantities for research and potential therapeutic applications.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of piperidine derivatives is essential for optimizing their pharmacological profiles. Variations in substituents can significantly alter biological activity:

Key Findings:

  • Modifications at the 3-position of the piperidine ring can enhance binding affinity to opioid receptors, suggesting potential applications in pain management .
  • The presence of bulky groups like cyclohexane can influence lipophilicity and permeability across biological membranes, affecting overall efficacy.

Mechanism of Action

The mechanism of action of Piperidine, 1-(1-cyclohexyl-3-phenyl-2-propynyl)- involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors in the central nervous system, such as the NMDA receptor, leading to the modulation of neurotransmitter release and neuronal activity. This interaction can result in various pharmacological effects, including analgesia and sedation .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Propargylamine Derivatives

PAA2 is structurally related to other propargylamines synthesized via A3-coupling (Table 1):

Compound Substituents Key NMR Shifts (δ, ppm) Catalytic Yield (%)
PAA1 (N-(3-phenyl-2-propynyl)piperidine) Phenylpropynyl 3.43 (2H) 85
PAA2 Cyclohexyl + phenylpropynyl 3.11 (1H) 78
PAA3 (N-(1,3-diphenyl-2-propynyl)piperidine) Diphenylpropynyl 4.79 (1H) 92

Key Observations :

  • Electronic Effects : The cyclohexyl group in PAA2 reduces electron density at the propargyl proton (δ3.11 vs. δ3.43 in PAA1), likely due to steric and inductive effects .
  • Catalytic Efficiency : Lower yield for PAA2 (78%) compared to PAA3 (92%) suggests steric hindrance from the bulky cyclohexyl group impedes reaction progress .

Piperidine-Based Sigma-1 Receptor Ligands

PAA2 shares pharmacophoric features with sigma-1 (S1R) ligands like RC-33, which contain a 1-(3-phenylbutyl)piperidine group .

Compound Substituent at Piperidine C4 RMSD (Å) Binding Orientation
RC-33 (Reference) 3-Phenylbutyl 0.0 Aligned with helices α4/α5
PAA2 Cyclohexyl + phenylpropynyl >2.5 Displaced toward α4/α5 helices
Compound 37 Bulkier hydrophobic groups >4.0 Opposite orientation to RC-33

Key Observations :

  • Binding Mode : PAA2 maintains a salt bridge with Glu172 but adopts a displaced orientation (RMSD >2.5 Å) due to its cyclohexyl group, reducing binding complementarity compared to RC-33 .
  • Hydrophobic Fit : Larger substituents (e.g., in Compound 37) reorient the piperidine group into a more spacious cavity, improving binding despite higher RMSD .

Phencyclidine (PCP) Analogs

PAA2 shares structural motifs with dissociative anesthetics like PCP (1-(1-phenylcyclohexyl)piperidine) and its derivatives .

Compound Cyclohexyl Substituent Pharmacological Target Toxicity Alerts
PCP Phenyl NMDA/PCP Receptor High neurotoxicity
PAA2 Phenylpropynyl Unknown No structural alerts
PCP-OCH3-tetralyl 3-Methoxyphenyl + tetralyl Sigma-1 Receptor Moderate toxicity

Key Observations :

  • Safety Profile : Structural alerts (e.g., 1-oxo groups in related compounds) are absent in PAA2 , suggesting lower toxicity risks .
Lipophilicity and Bioavailability
  • Compared to 1-(3-methylcyclohexyl)piperidine (logP ~2.9), PAA2 ’s phenylpropynyl group increases molecular volume, affecting blood-brain barrier penetration .

Biological Activity

Piperidine, 1-(1-cyclohexyl-3-phenyl-2-propynyl)- is a complex organic compound that exhibits notable biological activities. This compound features a piperidine ring with various substituents, which contribute to its pharmacological potential. This article reviews its biological activity, synthesis methods, and comparative analysis with similar compounds.

Chemical Structure and Properties

Piperidine, 1-(1-cyclohexyl-3-phenyl-2-propynyl)- has the molecular formula C_{19}H_{25}N and a molecular weight of 297.44 g/mol. Its structure includes:

  • A piperidine ring at the core.
  • A cyclohexyl group at the 1-position.
  • A phenyl group at the 3-position.
  • A propyne group contributing to its reactivity.

This structural complexity allows for diverse interactions with biological targets, making it a subject of interest in medicinal chemistry.

Pharmacological Effects

The biological activity of Piperidine, 1-(1-cyclohexyl-3-phenyl-2-propynyl)- has been explored through various studies:

  • Binding Affinity Studies : Research indicates that this compound exhibits significant binding affinity to various receptors, which could be linked to its potential therapeutic effects.
  • Antimicrobial Activity : Similar piperidine derivatives have shown antibacterial properties against several strains, including Salmonella typhi and Bacillus subtilis. The presence of specific functional groups may enhance this activity .
  • Enzyme Inhibition : Compounds with similar structures have demonstrated inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease, suggesting potential applications in treating neurodegenerative diseases and urinary tract infections .
  • Cancer Therapeutics : Some derivatives have been evaluated for their antitumor activity, indicating that Piperidine-based compounds may play a role in cancer therapy .

Comparative Analysis

To better understand the unique properties of Piperidine, 1-(1-cyclohexyl-3-phenyl-2-propynyl)-, a comparison with other related compounds is useful:

Compound NameMolecular FormulaBiological ActivityUnique Features
PhencyclidineC_{17}H_{24}NAnalgesic, anestheticContains a cyclohexane ring
Piperidine, 1-cinnamoylC_{16}H_{19}NAntitumorFeatures a cinnamoyl group
N-MethylpiperidineC_{7}H_{17}NVarious CNS effectsSimple methyl substitution
Piperidine, 1-(1-cyclohexyl-3-phenyl)C_{19}H_{25}NAntimicrobialUnique propyne and phenyl substituents

This table highlights the distinct pharmacological profiles associated with different piperidine derivatives. The combination of propyne and phenyl substituents in Piperidine, 1-(1-cyclohexyl-3-phenyl-2-propynyl)- may provide unique therapeutic advantages compared to simpler derivatives.

Case Studies

Several case studies have evaluated the biological activity of piperidine derivatives:

  • Antibacterial Screening : A study reported that piperidine derivatives showed moderate to strong antibacterial activity against various strains. The most effective compounds had IC50 values significantly lower than those of traditional antibiotics .
  • Enzyme Inhibition Assays : Another study highlighted that specific substitutions on the piperidine ring improved enzyme inhibition rates against AChE. For instance, compounds with additional aromatic rings demonstrated enhanced binding affinity .
  • Cancer Cell Line Studies : Research on piperidine analogs indicated promising results in inhibiting cancer cell proliferation in vitro. These findings suggest that Piperidine, 1-(1-cyclohexyl-3-phenyl-2-propynyl)- could be further explored for its anticancer properties .

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